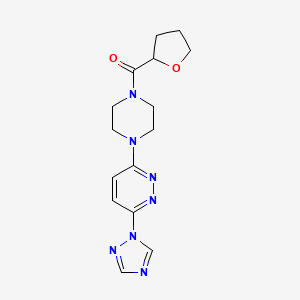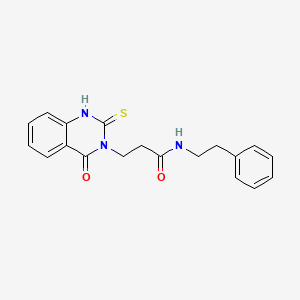![molecular formula C18H12ClN3OS B2438826 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-34-3](/img/structure/B2438826.png)
7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
The compound 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one is synthesized through nucleophilic aromatic substitution reactions. Such compounds are typically characterized using various spectroscopic methods, including FT-IR and GC-MS, to confirm their structure. The detailed synthesis process, involving the use of microwave-assisted techniques for enhancing reaction efficiency, underscores the importance of this compound in facilitating chemical research, particularly in the development of nerve growth factor potentiators and in the study of molecular orbital excitation properties (Williams et al., 2010); (Louis et al., 2021).
Advanced Materials Development
Research into the electron-deficient nature of the 1,3,5-triazine ring, which is a core part of 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one, demonstrates its proficiency in generating anion–π and lone pair–π interactions. These interactions are crucial for the development of advanced materials, including those used in electronic and optic applications. The compound's ability to form stable coordination compounds with metals, as shown in copper coordination compounds, is essential for developing new materials with unique electrical and optical properties (Costa et al., 2010).
Environmental Pollution and Toxicology
Compounds like polychlorinated naphthalenes, which share structural similarities with 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one, have been extensively studied for their environmental persistence and toxicological effects. These studies provide insights into the environmental fate, behavior, and potential health risks associated with the release of similar chlorinated compounds into the environment. Understanding the toxicological profiles of such compounds is critical for assessing their environmental impact and for the development of safer chemicals (Falandysz, 1998).
Pharmaceutical Applications
The structural motif of 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one has potential applications in drug development, particularly in the design of novel therapeutic agents. The compound's ability to interact with biological targets can be leveraged to create drugs with specific modes of action. For instance, derivatives of similar triazine compounds have been explored for their anticancer properties, showcasing the potential of 7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one in contributing to the development of new cancer therapies (Salahuddin et al., 2014).
properties
IUPAC Name |
7-chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-9-16-20-17(21-18(23)22(16)10-14)24-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYDNJVHYGWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


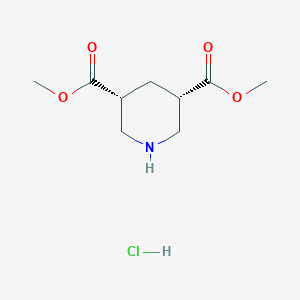
![2-[1-(4-bromophenoxy)butyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2438749.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)
![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)
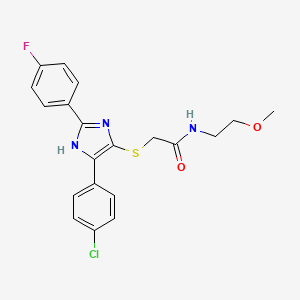
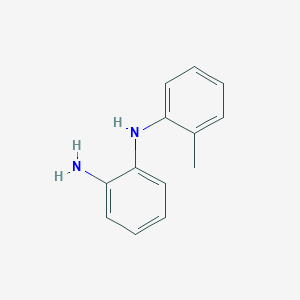
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2438763.png)
